Imidazole, 1-[4-dimethylaminobenzoyl]-
Overview
Description
Imidazole, 1-[4-dimethylaminobenzoyl]- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is notable for its applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole, 1-[4-dimethylaminobenzoyl]- typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the use of N-heterocyclic carbenes as catalysts for the reaction of acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide .
Industrial Production Methods
Industrial production of imidazole derivatives often employs multi-component reactions under various conditions. These methods include condensation, ring cyclization, and oxidation conversion . The use of green chemistry principles, such as solvent-free conditions and microwave irradiation, has also been explored to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Imidazole, 1-[4-dimethylaminobenzoyl]- undergoes several types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like tert-butylhydroperoxide.
Reduction: Can be reduced using agents like sodium borohydride.
Substitution: Undergoes nucleophilic substitution reactions with alkylating and acylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts, N-heterocyclic carbenes, and oxidizing agents like tert-butylhydroperoxide . Reaction conditions often involve mild temperatures and the use of solvents like water or ionic liquids to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazole, 1-[4-dimethylaminobenzoyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of imidazole, 1-[4-dimethylaminobenzoyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . The compound also affects various signaling pathways, leading to changes in cellular processes like proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, widely used in various applications.
Benzimidazole: Known for its antifungal and antiparasitic properties.
Thiazole: Another heterocyclic compound with applications in medicinal chemistry.
Uniqueness
Imidazole, 1-[4-dimethylaminobenzoyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-imidazol-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-14(2)11-5-3-10(4-6-11)12(16)15-8-7-13-9-15/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWHVPFMODHPBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336672 | |
Record name | 1H-Imidazole, 1-[4-(dimethylamino)benzoyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87970-46-5 | |
Record name | 1H-Imidazole, 1-[4-(dimethylamino)benzoyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.